1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Preparation Methods
The synthesis of thiophene derivatives, including 1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways .
Comparison with Similar Compounds
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxaldehyde: Used as an intermediate in the synthesis of various organic compounds.
Thiophene-3-carboxylic acid: Utilized in the production of dyes and pigments.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(5-ethylthiophen-2-yl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C12H16O2S/c1-4-9-5-6-12(15-9)11(14)7-10(13)8(2)3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
SOUGWYJLTZUZGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.